2,6-Dimethyl-D-tyrosine

Übersicht

Beschreibung

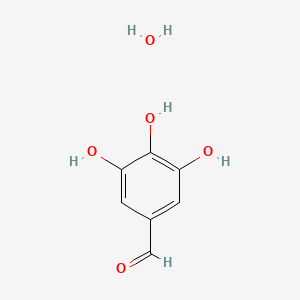

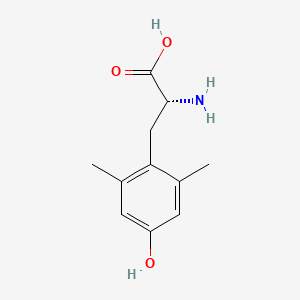

- 2,6-Dimethyl-D-tyrosine (Dmt) is an unnatural amino acid.

- It has a versatile heterocyclic structure and is used in the synthesis of various pharmaceutical substances, including anticancer medications.

Synthesis Analysis

- Synthesis methods vary, but racemic 2,6-dimethyl-tyrosine can be converted to its ester form.

- Dynamic kinetic resolution yields a compound salt of 2,6-dimethyl-L-tyrosine ester.

- Deprotection leads to the target product, 2,6-dimethyl-L-tyrosine.

Molecular Structure Analysis

- Molecular formula: C₁₁H₁₅NO₃

- Average mass: 209.242 Da

- Monoisotopic mass: 209.105194 Da

Chemical Reactions Analysis

- Dmt interacts with proteins and lipids, affecting drug diffusion coefficients.

- It can be used as a chiral center in polypeptide compounds.

Physical And Chemical Properties Analysis

- Density: 1.2±0.1 g/cm³

- Boiling Point: 412.8±45.0 °C

- Polar Surface Area: 84 Ų

- Toxicity: Dmt readily penetrates the skin and may carry other dissolved chemicals into the body.

Wissenschaftliche Forschungsanwendungen

Synthesis and Use in Opioid Peptidomimetics : Dmt is used in the development of synthetic opioid ligands. It has been found that opioids featuring Dmt at the N-terminus often display superior potency at one or more of the opioid receptor types. The synthesis process of Boc-2',6'-dimethyl-l-tyrosine (3a) utilizing microwave-assisted Negishi coupling is highlighted for its efficiency in creating these compounds (Bender et al., 2015).

Structure-Activity Relationship in Opioid Derivatives : Research indicates that Dmt enhances receptor affinity, functional bioactivity, and in vivo analgesia of opioid peptides. The study explores a series of compounds with Dmt and evaluates their affinity and agonism at the mu-opioid receptor, providing insights into its direct influence on opioid parameters (Fujita et al., 2005).

Constrained Tyrosine Analogues : A series of tyrosine analogues, including 2',6'-dimethyl-β-methyl-tyrosines, were investigated for their restricted rotations about their Cβ-Cγ bonds. The study discusses the potential use of these analogues in understanding peptide-receptor interactions and protein functions (Jiao et al., 1993).

Pharmacological Characterization in Opioid Peptides : The interchange of amino acids like Dmt, 2',6'-difluoro-L-tyrosine (Dft), and tyrosine in opioid peptides was evaluated. The study found that Dmt/Tyr(Dft) replacement leads to changes in activity depending on the specific opioid peptide, with some analogues showing selective delta agonism or antagonism (Balboni et al., 2010).

Antioxidant Mechanism in Tyrosine Oxidation : A study on the oxidation of tyrosine revealed that one of its oxidation products, DOPA, exhibits antioxidant actions by preventing tyrosine dimerization. This suggests a control mechanism in tyrosine oxidation under high oxidative stress conditions (Recky et al., 2021).

Safety And Hazards

- Dmt can cause skin irritation.

- Proper handling and protective measures are essential.

Zukünftige Richtungen

- Investigate Dmt’s role in drug development and explore its applications in peptide-based therapies.

Please note that this analysis is based on available data, and further research is warranted. 🌟

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555897 | |

| Record name | 2,6-Dimethyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-D-tyrosine | |

CAS RN |

136771-16-9 | |

| Record name | 2,6-Dimethyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)